molecular formula C20H16N6O B11414793 2-(4-methoxyphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-methoxyphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11414793
M. Wt: 356.4 g/mol
InChI Key: IRXVQFRESNFNCB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is a fused ring system combining pyrazole, triazole, and pyrimidine rings. The compound is substituted with a 4-methoxyphenyl group at the 2-position and a 4-methylphenyl group at the 7-position. This structure imparts unique chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the triazole and pyrimidine rings through cyclization reactions.

  • Preparation of Pyrazole Intermediate

      Starting Materials: 4-methoxybenzaldehyde and 4-methylphenylhydrazine.

      Reaction Conditions: Condensation reaction in the presence of an acid catalyst, such as acetic acid, at elevated temperatures.

  • Formation of Triazole Ring

      Starting Materials: Pyrazole intermediate and hydrazine hydrate.

      Reaction Conditions: Cyclization reaction under reflux conditions in ethanol.

  • Formation of Pyrimidine Ring

      Starting Materials: Triazole intermediate and formamide.

      Reaction Conditions: Cyclization reaction under heating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
  • Reduction

    • Reduction reactions can target the nitrogens in the triazole and pyrimidine rings, potentially leading to the formation of amine derivatives.
  • Substitution

    • Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid and 4-methylbenzoic acid.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in signal transduction pathways.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

    Antimicrobial Activity: The compound has shown activity against certain bacterial and fungal strains, making it a candidate for antimicrobial drug development.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects involves interaction with specific molecular targets. These targets include enzymes and receptors involved in key biological pathways.

    Molecular Targets: Kinases, receptors, and enzymes involved in cell signaling and metabolic pathways.

    Pathways Involved: Signal transduction pathways, apoptosis pathways, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the 4-methyl group, which may affect its biological activity and chemical reactivity.

    2-phenyl-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the 4-methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of both 4-methoxyphenyl and 4-methylphenyl groups in 2-(4-methoxyphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine imparts unique steric and electronic properties. These properties can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H16N6O

Molecular Weight

356.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-10-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H16N6O/c1-13-3-7-15(8-4-13)26-19-17(11-22-26)20-23-18(24-25(20)12-21-19)14-5-9-16(27-2)10-6-14/h3-12H,1-2H3

InChI Key

IRXVQFRESNFNCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC

Origin of Product

United States

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